molecular formula C14H12BrFN2O2S B14084500 N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14084500
M. Wt: 371.23 g/mol
InChI Key: QJUDFOUTVHLITG-UHFFFAOYSA-N
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Description

N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a sulfonamide derivative known for its diverse biological activities Sulfonamides have been widely used in medicine due to their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves an amidation reaction. The process begins with the reaction of 3-bromo-5-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized sulfonamide derivatives.

    Reduction: Reduced amine derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide stands out due to its unique combination of bromine and fluorine atoms, which can enhance its reactivity and biological activity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H12BrFN2O2S

Molecular Weight

371.23 g/mol

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12BrFN2O2S/c1-10-2-4-14(5-3-10)21(19,20)18-17-9-11-6-12(15)8-13(16)7-11/h2-9,18H,1H3

InChI Key

QJUDFOUTVHLITG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Br)F

Origin of Product

United States

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